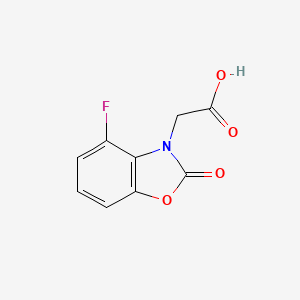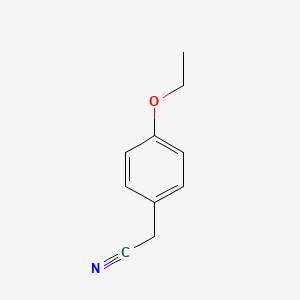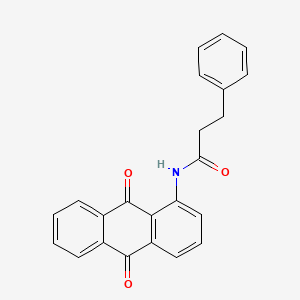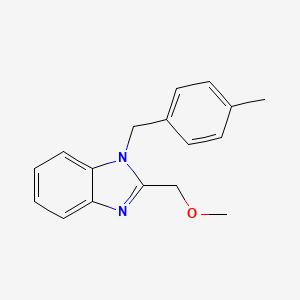
2-(4-Fluoro-2-oxo-1,3-benzoxazol-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluoro-2-oxo-1,3-benzoxazol-3-yl)acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FOBA, and it is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure. FOBA has been synthesized using various methods, and it has been found to exhibit several biochemical and physiological effects. In
科学的研究の応用
Overview
2-(4-Fluoro-2-oxo-1,3-benzoxazol-3-yl)acetic acid is a compound that may be associated with a broad range of scientific applications. While the direct studies on this specific compound are not readily available, insights can be drawn from related research in the fields of benzoxazoles, their derivatives, and their applications in scientific research. These insights highlight the potential of such compounds in areas ranging from medicinal chemistry to environmental science.
Benzoxazoles in Medicinal Chemistry
Benzoxazoles and their derivatives, such as benzoxaboroles, have been studied extensively for their biological activity and potential therapeutic applications. Benzoxaboroles, for instance, have found applications in medicinal chemistry due to their physicochemical and drug-like properties. The use of the benzoxaborole moiety has led to the discovery of new classes of antibacterial, antifungal, anti-protozoal, anti-viral, and anti-inflammatory agents, with several derivatives already clinically used for the treatment of conditions like onychomycosis and atopic dermatitis. This highlights the synthetic versatility and potential of benzoxazole derivatives in developing pharmacologically active compounds (Nocentini, Supuran, & Winum, 2018).
Environmental Applications
The role of benzoxazole derivatives in environmental science, particularly in the treatment of organic pollutants, has been noted. Advanced oxidation processes (AOPs) have been employed to treat contaminants like acetaminophen in aqueous media, leading to the generation of by-products and elucidation of degradation pathways. This research underscores the importance of understanding the chemical behavior and biodegradation aspects of benzoxazole-related compounds in aquatic environments, pointing towards their potential environmental impact and the necessity for effective remediation strategies (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Agrochemical Applications
In the agricultural sector, compounds related to this compound, such as 2,4-D (2,4-dichlorophenoxyacetic acid), have been extensively used as herbicides. The interaction of these herbicides with the environment, including their biodegradation by microorganisms, is crucial for minimizing their ecological footprint. Research into the microbial degradation of 2,4-D and its metabolites, such as 2,4-dichlorophenol, offers insights into the potential for bioremediation and the development of environmentally friendly pest control methods (Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020).
作用機序
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .
Mode of Action
Benzoxazole derivatives have been known to interact with various biological targets, leading to a range of effects such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Biochemical Pathways
Benzoxazole derivatives have been known to affect various biochemical pathways, contributing to their broad range of biological activities .
Pharmacokinetics
The limitations associated with antimicrobial agents, such as toxicity, resistance to existing drugs by altering the gene sequence, and pharmacokinetic differences, are well-known .
Result of Action
Benzoxazole derivatives have been known to exhibit a range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
生化学分析
Biochemical Properties
It is known that benzoxazole derivatives, to which this compound belongs, have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that 2-(4-Fluoro-2-oxo-1,3-benzoxazol-3-yl)acetic acid may interact with a variety of enzymes, proteins, and other biomolecules, but specific interactions have not been reported.
Cellular Effects
Given the broad range of biological activities exhibited by benzoxazole derivatives , it can be hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Benzoxazole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
特性
IUPAC Name |
2-(4-fluoro-2-oxo-1,3-benzoxazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO4/c10-5-2-1-3-6-8(5)11(4-7(12)13)9(14)15-6/h1-3H,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKFAVKWGWULDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N(C(=O)O2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,6,7,8,9,10,10a-Octahydro-1H-[1,2,4]thiadiazino[2,3-a]azepine 4,4-dioxide](/img/structure/B2778044.png)
![methyl 2-{[(2-tert-butylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2778046.png)
![N-(2-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2778047.png)

![(5E)-5-[(4-aminophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B2778049.png)
![5-methyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2778050.png)
![1-(3-chlorophenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2778052.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2778053.png)





